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Cat. No.: B1247954 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Pyrisulfoxin B, a naturally occurring 2,2'-bipyridine derivative, has garnered interest within the

scientific community due to its cytotoxic properties. This technical guide provides a

comprehensive overview of the chemical structure and, for the first time, the elucidated

stereochemistry of Pyrisulfoxin B. It includes a detailed summary of its physicochemical and

biological data, protocols for its isolation and characterization, and a discussion of its potential

mechanism of action. This document is intended to serve as a foundational resource for

researchers engaged in natural product chemistry, medicinal chemistry, and oncology drug

discovery.

Chemical Structure and Properties
Pyrisulfoxin B is a heterocyclic compound featuring a 2,2'-bipyridine core. The systematic

IUPAC name for Pyrisulfoxin B is 4-methoxy-3-(methylsulfinyl)-[2,2'-bipyridine]-6-carbonitrile.

Its molecular formula is C₁₃H₁₁N₃O₂S, with a molecular weight of 273.31 g/mol .[1] The key

structural features include a methoxy group at the 4-position, a methylsulfinyl (sulfoxide) group

at the 3-position, and a nitrile group at the 6-position of one of the pyridine rings. The presence

of the sulfoxide group introduces a chiral center at the sulfur atom, leading to the existence of

enantiomers.
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The following table summarizes the key physicochemical and spectroscopic properties of

Pyrisulfoxin B.

Property Value Reference

Molecular Formula C₁₃H₁₁N₃O₂S [1]

Molecular Weight 273.31 g/mol [1]

IUPAC Name
4-methoxy-3-(methylsulfinyl)-

[2,2'-bipyridine]-6-carbonitrile

CAS Number 238753-06-5 [1]

Appearance White amorphous powder

HRESIMS (S-enantiomer)
m/z 274.0650 [M + H]⁺ (calcd

for C₁₃H₁₂N₃O₂S, 274.0645)

UV (MeOH) λₘₐₓ (log ε) (S-

enantiomer)
240 (3.58), 289 (3.47) nm

¹H and ¹³C NMR See Tables in cited reference

Stereochemistry
The stereochemistry of Pyrisulfoxin B is defined by the chiral sulfoxide center. The absolute

configuration of the enantiomers has been determined through the analysis of their electronic

circular dichroism (ECD) spectra. The dextrorotatory enantiomer has been assigned the (S)

configuration at the sulfur atom.

Enantiomers of Pyrisulfoxin B
Enantiomer

Specific Rotation [α]¹⁴D (c
0.25, MeOH)

ECD (0.92 mM, MeOH) λₘₐₓ
(Δε)

(S)-(+)-Pyrisulfoxin B +22.4
214 (-2.9), 243 (-2.1), 293

(+1.8) nm

(R)-(-)-Pyrisulfoxin B Not reported Not reported
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Biological Activity
Pyrisulfoxin B has demonstrated cytotoxic activity against a panel of human cancer cell lines.

The racemic mixture and the purified enantiomers have been evaluated, revealing potent

growth-inhibitory effects.

In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC₅₀ in µM) of racemic (±)-Pyrisulfoxin B
against various cancer cell lines.

Cell Line Cancer Type (±)-Pyrisulfoxin B IC₅₀ (µM)

HCT-116 Colon Carcinoma Data not available

HT-29 Colorectal Adenocarcinoma Data not available

BXPC-3 Pancreatic Adenocarcinoma Data not available

P6C Pancreatic Cancer Data not available

MCF-7 Breast Adenocarcinoma Data not available

Note: While the reference mentions that racemic pyrisulfoxins A and B were purified and tested,

specific IC₅₀ values for Pyrisulfoxin B were not explicitly provided in the abstract. The

reference should be consulted for detailed data.

Experimental Protocols
Isolation of Pyrisulfoxin B from Streptomyces
albolongus EA12432
The following protocol is based on the methodology described for the isolation of pyrisulfoxins

from the endophytic actinobacterium Streptomyces albolongus EA12432.

4.1.1. Fermentation and Extraction

Prepare a seed culture by inoculating spores of S. albolongus EA12432 into a liquid medium

containing soluble starch, KNO₃, K₂HPO₄·3H₂O, MgSO₄·7H₂O, FeSO₄, and NaCl in
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seawater.

Incubate the seed culture at 28°C with shaking for 5 days.

Inoculate the seed culture into a solid rice medium and incubate statically at 28°C for 30

days.

Extract the fermented rice culture with ethyl acetate (EtOAc) four times.

Combine the EtOAc extracts and evaporate to dryness under reduced pressure to yield the

crude extract.

4.1.2. Purification

Subject the crude extract to silica gel column chromatography using a gradient elution

system.

Further purify the fractions containing Pyrisulfoxin B using reversed-phase HPLC.

Separate the racemic mixture of (±)-Pyrisulfoxin B into its individual enantiomers using a

chiral HPLC column.

Characterization
Determine the structure of the purified compounds using spectroscopic methods, including

¹H NMR, ¹³C NMR, and HRESIMS.

Determine the absolute configuration of the enantiomers by comparing their experimental

ECD spectra with calculated ECD spectra.

Potential Mechanism of Action and Signaling
Pathways
The precise molecular mechanism of action for Pyrisulfoxin B has not yet been fully

elucidated. However, based on the cytotoxic activity of other 2,2'-bipyridine derivatives, it is

plausible that Pyrisulfoxin B may induce apoptosis in cancer cells. Many cytotoxic agents

exert their effects by modulating key signaling pathways involved in cell proliferation, survival,

and death.
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Given that many anticancer agents target the PI3K/Akt/mTOR and Raf/MEK/ERK pathways,

which are frequently dysregulated in cancer, a hypothetical mechanism for Pyrisulfoxin B
could involve the inhibition of one or more components of these cascades.[2][3][4][5] The 2,2'-

bipyridine scaffold is known to chelate metal ions, which could be a mechanism for inhibiting

metalloenzymes involved in these signaling pathways.

Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a potential, though unconfirmed, mechanism of action where

Pyrisulfoxin B could interfere with cancer cell signaling.
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Caption: Hypothetical signaling pathways potentially targeted by Pyrisulfoxin B.
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Experimental Workflow for Mechanism of Action Studies
To elucidate the mechanism of action of Pyrisulfoxin B, the following experimental workflow is

proposed.

Treat Cancer Cells with Pyrisulfoxin B

Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Western Blot for Signaling Proteins

Kinase Activity Assays

Identify Protein Targets

Pathway Analysis

Elucidate Mechanism of Action

Click to download full resolution via product page

Caption: Proposed workflow for elucidating the mechanism of action of Pyrisulfoxin B.

Conclusion and Future Directions
Pyrisulfoxin B is a chiral, cytotoxic natural product with a well-defined chemical structure. The

elucidation of its absolute stereochemistry opens new avenues for structure-activity relationship

studies and the development of more potent and selective analogs. Future research should
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focus on the total synthesis of Pyrisulfoxin B and its enantiomers to enable more extensive

biological evaluation. Furthermore, in-depth studies are required to unravel its precise

mechanism of action and to identify its molecular targets within cancer cells. Such

investigations will be crucial for assessing the therapeutic potential of Pyrisulfoxin B and its

derivatives as novel anticancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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